2,2,5,5,8,8,10,10-Octachlorobornane
Overview
Description
2,2,5,5,8,8,10,10-Octachlorobornane is a chlorinated organic compound with the molecular formula C10H10Cl8. It is a derivative of bornane, a bicyclic compound, and is characterized by the presence of eight chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,10,10-Octachlorobornane typically involves the chlorination of bornane derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced separation techniques to purify the final product. The use of automated systems ensures precise control over reaction parameters, resulting in high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5,8,8,10,10-Octachlorobornane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated bornane derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher chlorinated derivatives, while reduction can produce less chlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
2,2,5,5,8,8,10,10-Octachlorobornane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of organic molecules.
Biology: The compound is investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential use in developing new pharmaceuticals and understanding the mechanisms of drug action.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 2,2,5,5,8,8,10,10-Octachlorobornane involves its interaction with molecular targets and pathways within biological systems. The compound’s high chlorine content allows it to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6,8,8,10,10-Octachlorobornane
- 2,2,5,6,8,8,9,10-Octachlorobornane
- 2,2,5,6,8,8,10,10-Octachlorobornane
Uniqueness
2,2,5,5,8,8,10,10-Octachlorobornane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and resistance to degradation, making it particularly useful in applications requiring long-term stability .
Properties
IUPAC Name |
2,2,5,5-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c1-7(5(11)12)4-2-10(17,18)8(7,6(13)14)3-9(4,15)16/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWXKJUQCNFOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C1(CC2(Cl)Cl)C(Cl)Cl)(Cl)Cl)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874059 | |
Record name | 2,2,5,5,8,8,10,10-OCTACHLOROBORNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165820-15-5 | |
Record name | 2,2,5,5,8,8,10,10-OCTACHLOROBORNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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